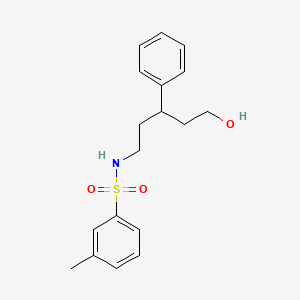

N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide

Description

N-(5-Hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-methylbenzenesulfonamide core linked to a 5-hydroxy-3-phenylpentyl chain. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and receptor-modulating activities .

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-15-6-5-9-18(14-15)23(21,22)19-12-10-17(11-13-20)16-7-3-2-4-8-16/h2-9,14,17,19-20H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXYKKANKDRUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzenesulfonyl chloride with 5-hydroxy-3-phenylpentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt biological pathways, leading to therapeutic effects. The hydroxyphenylpentyl side chain may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide with structurally or functionally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues with Varied Substituents

A. 3-Methylbenzenesulfonamide Derivatives

(E)-N-(1-((6-Chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)-3-methylbenzenesulfonamide (2c) Synthesis: Yield = 38.3%, m.p. = 120.5–120.6°C. Lower yield compared to its 4-methyl analog (2d; 62% yield), indicating steric or electronic challenges in synthesis . Comparison: The hydroxyl group in the target compound may improve solubility but reduce thermal stability compared to 2c.

N-((3s,5s,7s)-Adamantan-1-yl)-N-(4-(diethylamino)benzyl)-3-methylbenzenesulfonamide (25) Synthesis: Yield = 84%, molecular weight = 467.1 g/mol. Key Features: Bulky adamantane group enhances lipophilicity and receptor binding affinity (e.g., cannabinoid receptors) . Comparison: The 5-hydroxy-3-phenylpentyl chain in the target compound may offer a balance between hydrophilicity and target engagement compared to adamantane-based derivatives.

B. Substituted Benzenesulfonamides with Heterocyclic Moieties

N-(4-(Benzothiazole-2-yl)phenyl)-3-methylbenzenesulfonamide (12) Synthesis: Yield = 62%, m.p. = 184–186°C, Rf = 0.76. Comparison: The absence of a heterocyclic group in the target compound may limit DNA intercalation but improve metabolic stability.

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Synthesis: Single-crystal X-ray study confirmed planar geometry. Key Features: Oxazole ring enhances antimicrobial activity via hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Melting Points : Bulky substituents (e.g., adamantane) or rigid heterocycles (e.g., benzothiazole) correlate with higher melting points, while flexible chains (e.g., pyridinyl) reduce thermal stability.

- Synthetic Efficiency : Electron-withdrawing groups (e.g., Cl in 2c) or steric hindrance (e.g., adamantane in 25) lower yields compared to simpler substituents.

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of 3-methylbenzenesulfonyl chloride with 5-hydroxy-3-phenylpentylamine in an organic solvent like dichloromethane. This process is usually conducted under basic conditions using triethylamine to neutralize hydrochloric acid byproducts .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzymes or receptors involved in various biological pathways. This inhibition can lead to therapeutic effects, particularly in the context of inflammation and microbial infections .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could make it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacteria | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Enzyme Inhibition | Inhibits specific enzymes involved in inflammation |

Case Study: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus and 25 µg/mL for E. coli, indicating strong antimicrobial potential .

Comparison with Similar Compounds

This compound shares structural similarities with other sulfonamide derivatives but exhibits unique biological properties due to its specific functional groups. Compared to compounds like N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, it shows enhanced potency in certain biological assays, making it a valuable candidate for further research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the phenylpentyl backbone followed by sulfonamide coupling. Key steps include hydroxyl protection (e.g., using tert-butyldimethylsilyl chloride) and selective sulfonylation under inert conditions. Intermediates are validated via -NMR (for regiochemical confirmation) and LC-MS (to track purity >95%) .

- Data Note : Yield optimization often requires iterative adjustments in solvent polarity (e.g., DMF vs. THF) and temperature control (0–5°C for sulfonylation) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : - and -NMR identify hydroxyl proton environments (δ 1.8–2.1 ppm for CH groups) and sulfonamide resonance (δ 7.3–7.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]: 373.12 g/mol; observed: 373.10 ± 0.02) .

- X-ray Crystallography : Limited to crystalline derivatives; SHELX refinement (e.g., CCDC entries) resolves torsional angles in the pentyl chain .

Q. How does the compound’s solubility profile influence experimental design?

- Data : Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but insoluble in water (<0.1 mg/mL). Solubility enhancements require co-solvents (e.g., PEG-400) or micellar formulations .

- Methodological Impact : Low aqueous solubility complicates in vitro bioactivity assays; protocols recommend pre-dissolving in DMSO (<1% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can structural analogs inform SAR studies for target modulation?

- Case Study : Replacing the 3-methylbenzenesulfonyl group with a 4-trifluoromethoxy moiety (as in ’s analog) increased COX-2 inhibition (IC: 0.8 μM vs. 2.3 μM for parent compound).

- Methodology :

- Docking Simulations : Use AutoDock Vina to map hydrophobic interactions with enzyme active sites (e.g., COX-2’s Phe-518 pocket) .

- Kinetic Analysis : Measure shifts in enzyme assays to quantify inhibition potency .

Q. What strategies resolve contradictions in reported bioactivity data?

- Example : Discrepancies in antimicrobial activity (MIC: 4–32 μg/mL across studies) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion).

- Resolution Workflow :

Validate compound stability via HPLC pre-/post-assay .

Standardize inoculum density (1×10 CFU/mL) and incubation time (18–24 h) .

Cross-reference with structurally validated controls (e.g., sulfamethoxazole) .

Q. How can reaction pathways be optimized to mitigate byproduct formation during scale-up?

- Challenge : Sulfonamide coupling at >5 mmol scales produces 10–15% des-methyl byproducts.

- Solutions :

- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12 h to 2 h) and improve selectivity (>90% purity) .

- In Situ Monitoring : ReactIR tracks sulfonyl chloride intermediates (1720 cm peak) to halt reactions at 85% conversion .

Q. What mechanistic insights explain the compound’s anti-inflammatory activity?

- Hypothesis : Inhibition of NLRP3 inflammasome via sulfonamide-mediated disruption of ASC speck assembly.

- Experimental Design :

- Cellular Models : THP-1 macrophages primed with LPS/ATP.

- Biomarkers : ELISA for IL-1β (IC: 5.2 μM) and Western blot for caspase-1 cleavage .

- Structural Correlates : Molecular dynamics simulations suggest hydrogen bonding between the hydroxyl group and NLRP3’s Arg-258 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.